molecular formula C17H26N2O2 B11168463 N-butyl-4-[(2-ethylbutanoyl)amino]benzamide

N-butyl-4-[(2-ethylbutanoyl)amino]benzamide

Cat. No.: B11168463
M. Wt: 290.4 g/mol
InChI Key: PCNQPFDUGGAUPK-UHFFFAOYSA-N
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Description

N-butyl-4-[(2-ethylbutanoyl)amino]benzamide: is an organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by its unique structure, which includes a benzamide core with a butyl group and an ethylbutanoyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-4-[(2-ethylbutanoyl)amino]benzamide typically involves the condensation of a carboxylic acid with an amine. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth immobilized with a Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.

Industrial Production Methods: In industrial settings, the production of benzamides often involves the use of high-temperature reactions between carboxylic acids and amines. For example, the reaction of tert-butyl amines with benzoic acid derivatives using condensing agents like 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) is a common approach .

Chemical Reactions Analysis

Types of Reactions: N-butyl-4-[(2-ethylbutanoyl)amino]benzamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, leading to the formation of amines or alcohols.

    Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydrogen atom with a halogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: N-butyl-4-[(2-ethylbutanoyl)amino]benzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a model compound for investigating the mechanisms of action of benzamide derivatives.

Medicine: In the medical field, benzamide derivatives are known for their pharmacological properties, including anti-inflammatory, analgesic, and antipsychotic effects

Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-butyl-4-[(2-ethylbutanoyl)amino]benzamide involves its interaction with specific molecular targets. For example, benzamide derivatives are known to inhibit the activity of certain enzymes, such as the Na+/Ca2+ exchanger (NCX) isoforms . This inhibition can lead to changes in intracellular calcium homeostasis, which may have various physiological and pathological effects.

Comparison with Similar Compounds

    N-tert-butyl-4-aminobenzamide: This compound has a similar structure but with a tert-butyl group instead of a butyl group.

    N-butyl-2-(4-ethoxyphenoxy)benzamide: This compound has an ethoxyphenoxy group instead of an ethylbutanoyl group.

Uniqueness: N-butyl-4-[(2-ethylbutanoyl)amino]benzamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

N-butyl-4-(2-ethylbutanoylamino)benzamide

InChI

InChI=1S/C17H26N2O2/c1-4-7-12-18-16(20)14-8-10-15(11-9-14)19-17(21)13(5-2)6-3/h8-11,13H,4-7,12H2,1-3H3,(H,18,20)(H,19,21)

InChI Key

PCNQPFDUGGAUPK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C(CC)CC

Origin of Product

United States

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